

An In-depth Technical Guide to the Discovery and History of Mesaconitine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesaconitine (Standard)

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Abstract

Mesaconitine is a C19-diterpenoid alkaloid found in various species of the genus *Aconitum*. Renowned for its potent biological activity and significant toxicity, it has been a subject of scientific inquiry for over a century. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and pharmacological actions of mesaconitine. It includes detailed experimental protocols for its isolation, quantitative data presented in structured tables, and a visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery and History

The history of mesaconitine is intrinsically linked to the long-standing use of *Aconitum* plants in traditional medicine and, conversely, as potent poisons. While the use of *Aconitum* species dates back centuries, the isolation and characterization of their constituent alkaloids is a more recent scientific endeavor.

While the precise year and the specific researchers who first isolated and named mesaconitine are not as definitively documented as for its close analogue, aconitine (discovered by Geiger and Hesse in 1833), research on the alkaloids of *Aconitum* species intensified in the late 19th and early 20th centuries. It is within this period of active natural product chemistry that

mesaconitine was identified as a distinct chemical entity. It is structurally very similar to aconitine, differing only by a methyl group instead of an ethyl group on the nitrogen atom.

Mesaconitine is predominantly isolated from various *Aconitum* species, which are native to the mountainous regions of the Northern Hemisphere.^[1] Notable plant sources include:

- *Aconitum jaluense*^[2]
- *Aconitum japonicum*^[2]
- *Aconitum carmichaelii*
- *Aconitum ferox*
- *Aconitum kusnezoffii*

Physicochemical Properties

Mesaconitine is a white crystalline solid with a complex molecular structure. Its physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C33H45NO11
Molecular Weight	631.71 g/mol
Melting Point	208-209 °C
Appearance	White solid
Solubility	Insoluble in water. Soluble in chloroform, ethanol, acetone, and methanol.
IUPAC Name	[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
CAS Number	2752-64-9

Pharmacological Data

Mesaconitine is characterized by its high toxicity, with a narrow therapeutic window. The lethal dose (LD50) varies depending on the route of administration and the animal model. The table below presents a summary of the available quantitative pharmacological data.

Parameter	Species	Route of Administration	Value (mg/kg)
LD50	Mouse	Oral	1.9
LD50	Mouse	Intravenous	0.085
LD50	Mouse	Intraperitoneal	0.213
LD50	Mouse	Subcutaneous	0.204

Experimental Protocols

Extraction and Purification of Mesaconitine from Aconitum Roots

The following protocol is a representative method for the extraction and purification of mesaconitine from the roots of Aconitum species. This procedure should be performed with appropriate safety precautions due to the high toxicity of the material.

Materials:

- Dried and powdered roots of Aconitum species
- Dichloromethane
- 5% aqueous ammonia solution
- 5% aqueous sulfuric acid solution
- 25% aqueous ammonia solution
- Diethyl ether
- Potassium carbonate (K_2CO_3)
- Magnesium sulfate ($MgSO_4$)
- Chloroform
- Methanol
- Aluminum oxide for column chromatography
- High-Performance Liquid Chromatography (HPLC) system
- Zorbax SDB-C8 column (or equivalent)
- Ammonium acetate
- Methanol (HPLC grade)

- Rotary evaporator
- Filtration apparatus

Procedure:

- Extraction:
 1. Dampen 10 kg of ground Aconitum roots with a 5% aqueous ammonia solution and let it stand for 2 hours.
 2. Extract the ammoniated plant material with dichloromethane eight times over a period of 12 hours.
 3. Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator.
 4. Treat the concentrated extract with a 5% aqueous solution of sulfuric acid to protonate the alkaloids, rendering them water-soluble.
 5. Separate the acidic aqueous layer. Cool the aqueous solution to 0 °C and basify with a 25% aqueous ammonia solution.
 6. Extract the aqueous mixture with diethyl ether four times in the presence of K₂CO₃ to ensure the alkaloids are in their free base form.
 7. Combine the ether extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield a crude alkaloid extract.
- Purification by Column Chromatography:
 1. Dissolve the crude extract in a minimal amount of chloroform.
 2. Prepare a column with aluminum oxide packed in chloroform.
 3. Load the dissolved crude extract onto the column.

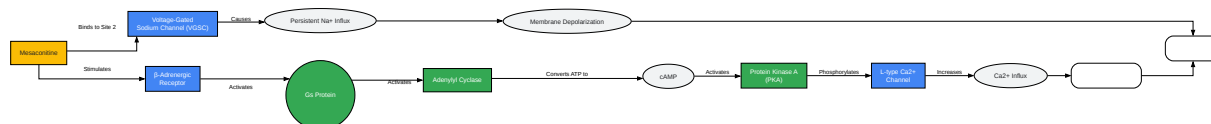
4. Elute the column with a chloroform-methanol gradient (e.g., starting with 100% chloroform and gradually increasing the methanol concentration, a 4:1 chloroform:methanol mixture is often effective).
 5. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing mesaconitine.
 6. Combine the mesaconitine-rich fractions and evaporate the solvent.
- HPLC Analysis and Further Purification:
 1. Analyze the purity of the obtained mesaconitine using a reverse-phase HPLC system.
 2. A suitable HPLC method would be a Zorbax SDB-C8 column with a mobile phase gradient of 10 mM ammonium acetate (pH 8.9) and methanol, with UV detection at 233 nm.[3]
 3. For higher purity, semi-preparative or preparative HPLC can be employed using similar conditions with a larger column.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of mesaconitine is its effect on voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes.[2] It binds to site 2 of the α -subunit of these channels, leading to a persistent activation and preventing their inactivation. This results in a continuous influx of sodium ions, causing membrane depolarization and leading to arrhythmias in cardiac tissue and paralysis in the nervous system.

In addition to its effects on VGSCs, mesaconitine also stimulates β -adrenergic receptors.[2] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the L-type calcium channels, further contributing to cardiac excitability and arrhythmias.

The following diagram illustrates the primary signaling pathway of mesaconitine.



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Caption: Primary signaling pathway of Mesaconitine.

Synthesis

The total synthesis of mesaconitine, like other aconitine-type alkaloids, represents a formidable challenge in synthetic organic chemistry due to its complex, highly oxygenated, and stereochemically rich hexacyclic structure. While the total synthesis of aconitine itself has not yet been achieved, significant progress has been made in the synthesis of related, simpler aconitine alkaloids and key structural fragments of the more complex molecules. These synthetic efforts provide valuable insights into the chemical reactivity of this class of compounds and pave the way for the potential synthesis of novel analogs with improved therapeutic properties.

Conclusion

Mesaconitine remains a molecule of significant interest to the scientific community. Its potent and diverse biological activities, coupled with its inherent toxicity, make it a valuable tool for studying fundamental physiological processes and a challenging target for drug development. This technical guide has provided a comprehensive overview of the current knowledge on mesaconitine, from its historical roots to its molecular mechanism of action. It is hoped that this document will serve as a useful resource for researchers and professionals working in the fields of natural product chemistry, pharmacology, and toxicology, and will stimulate further research into this fascinating and complex alkaloid.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Mesaconitine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559537#discovery-and-history-of-mesaconitine]

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